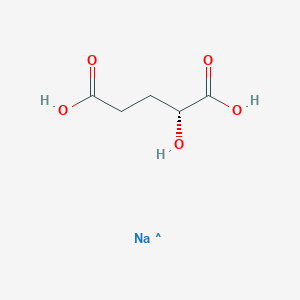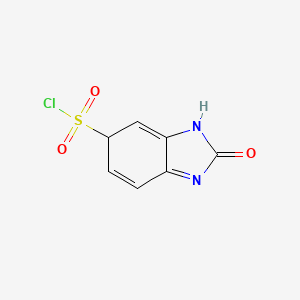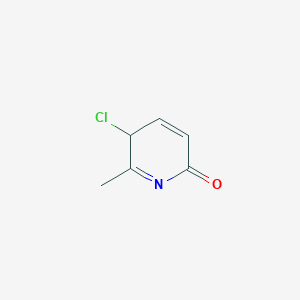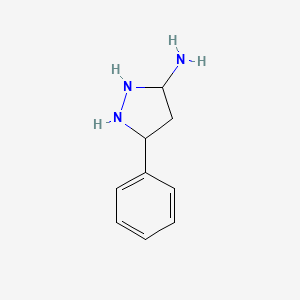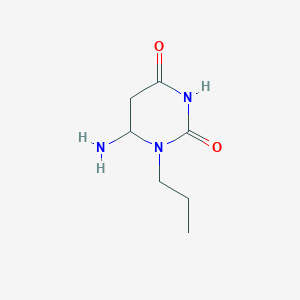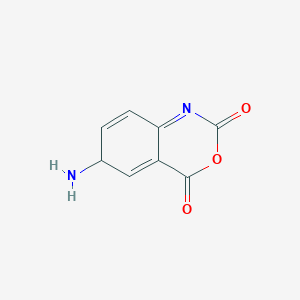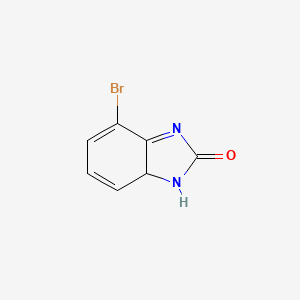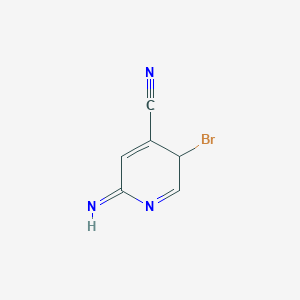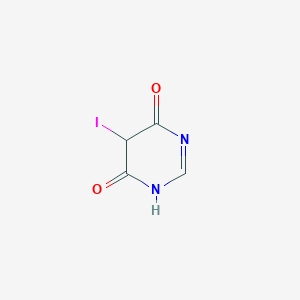
5-iodo-1H-pyrimidine-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-1H-pyrimidine-4,6-dione is a halogenated pyrimidine derivative Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 The addition of an iodine atom at the 5th position of the pyrimidine ring gives rise to this compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1H-pyrimidine-4,6-dione typically involves the iodination of uracil derivatives. One common method involves the reaction of uracil with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
5-Iodo-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and nitric acid.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with appropriate ligands and bases.
Major Products Formed
Substitution Reactions: Products include 5-amino-1H-pyrimidine-4,6-dione and 5-thio-1H-pyrimidine-4,6-dione.
Oxidation Reactions: Products include higher oxidation state derivatives, such as this compound oxides.
Coupling Reactions: Products include various biaryl and heteroaryl compounds.
科学研究应用
5-Iodo-1H-pyrimidine-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Medicine: Investigated for its potential use in the treatment of viral infections and cancer.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and conductivity.
作用机制
The mechanism of action of 5-iodo-1H-pyrimidine-4,6-dione involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The iodine atom at the 5th position of the pyrimidine ring can disrupt base pairing and lead to the formation of faulty nucleic acids. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound may also interact with specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects .
相似化合物的比较
Similar Compounds
5-Fluorouracil: Another halogenated pyrimidine derivative used as an anticancer agent.
5-Bromouracil: Similar in structure but with a bromine atom instead of iodine.
5-Chlorouracil: Contains a chlorine atom at the 5th position.
Uniqueness
5-Iodo-1H-pyrimidine-4,6-dione is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger size and higher electronegativity of iodine compared to other halogens can lead to different reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C4H3IN2O2 |
|---|---|
分子量 |
237.98 g/mol |
IUPAC 名称 |
5-iodo-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C4H3IN2O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,(H,6,7,8,9) |
InChI 键 |
UVJQIHAZLBOIBD-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=O)C(C(=O)N1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




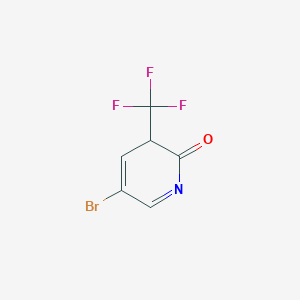

![1H-Pyrazole-3-carboxylic acid, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12359188.png)
